Cas no 844882-18-4 (7-Methyl-1H-indazol-5-amine)

7-Methyl-1H-indazol-5-amine structure
7-Methyl-1H-indazol-5-amine structure
Product Name:7-Methyl-1H-indazol-5-amine
CAS-nummer:844882-18-4
MF:C8H9N3
MW:147.177160978317
MDL:MFCD03792678
CID:1029535
PubChem ID:1382022
Update Time:2025-05-24

7-Methyl-1H-indazol-5-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 7-Methyl-1H-indazol-5-amine
    • 5-Amino-7-methyl-1H-indazole
    • 7-Methyl-1H-indazol-5-amine (ACI)
    • 5-Amino-7-methylindazole
    • 7-methyl-1H-indazol-5-ylamine
    • CS-0037313
    • EN300-2990492
    • 7-methyl-1H-indazole-5-ylamine
    • AS-50455
    • 844882-18-4
    • AKOS001740125
    • DTXSID50362544
    • DB-359875
    • GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • P10277
    • SY241610
    • SCHEMBL1286200
    • STK778608
    • PB12303
    • MFCD03792678
    • MDL: MFCD03792678
    • Inchi: 1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
    • InChI-sleutel: GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • LACHT: N1NC2C(=CC(=CC=2C)N)C=1

Berekende eigenschappen

  • Exacte massa: 147.079647300g/mol
  • Monoisotopische massa: 147.079647300g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 148
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 54.7Ų

7-Methyl-1H-indazol-5-amine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB485271-250 mg
7-Methyl-1H-indazol-5-amine; .
844882-18-4
250mg
€277.60 2023-06-15
abcr
AB485271-1 g
7-Methyl-1H-indazol-5-amine; .
844882-18-4
1g
€784.20 2023-06-15
abcr
AB485271-100 mg
7-Methyl-1H-indazol-5-amine; .
844882-18-4
100mg
€182.40 2023-06-15
abcr
AB485271-500 mg
7-Methyl-1H-indazol-5-amine; .
844882-18-4
500mg
€468.00 2023-06-15
Chemenu
CM149986-250mg
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844882-18-4 95%+
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$*** 2023-03-31
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844882-18-4 95%
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$505 2021-08-05
Alichem
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eNovation Chemicals LLC
D766806-250mg
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844882-18-4 95+%
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$620 2024-06-06
eNovation Chemicals LLC
D766806-500mg
7-Methyl-1H-indazol-5-aMine
844882-18-4 95+%
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$260 2023-09-04
eNovation Chemicals LLC
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$440 2023-09-04

7-Methyl-1H-indazol-5-amine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
2.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referentie
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referentie
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referentie
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
3.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referentie
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Silica ;  rt
2.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
3.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
4.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referentie
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

7-Methyl-1H-indazol-5-amine Raw materials

7-Methyl-1H-indazol-5-amine Preparation Products

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